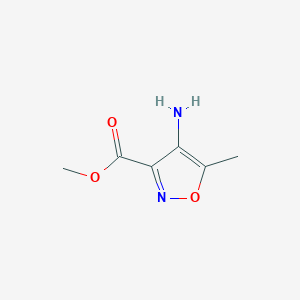
Methyl 4-amino-5-methylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-methylisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-amino-5-methylisoxazole with methyl chloroformate under basic conditions can yield the desired product . Another method involves the use of hydroxylamine hydrochloride in refluxing methanol to cyclize intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazoles .
Scientific Research Applications
Methyl 4-amino-5-methylisoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-aminoisoxazole-4-carboxylate
- Ethyl 5-methylisoxazole-3-carboxylate
- 3-Amino-5-methylisoxazole
Uniqueness
Methyl 4-amino-5-methylisoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 4-amino-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(7)5(8-11-3)6(9)10-2/h7H2,1-2H3 |
InChI Key |
CNLCJLKRZKWIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


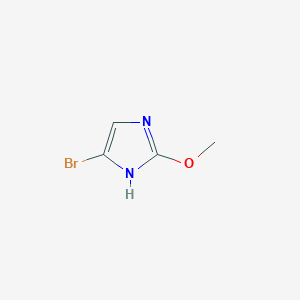
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
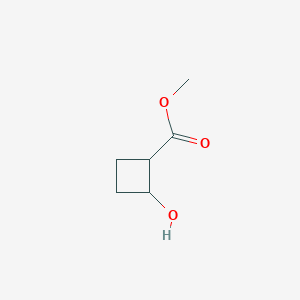

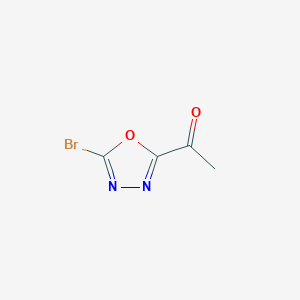
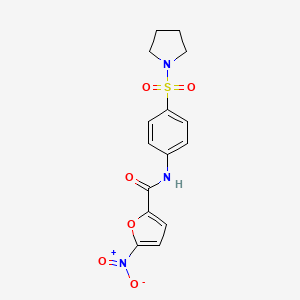


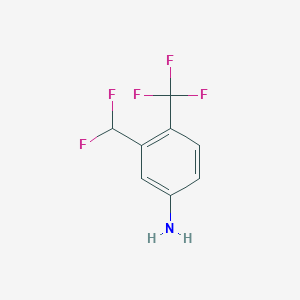
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
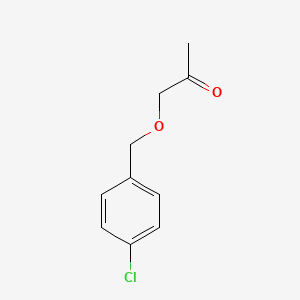
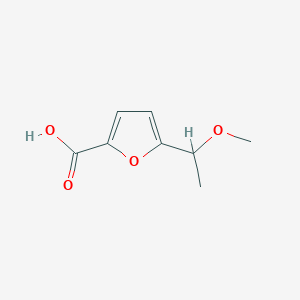
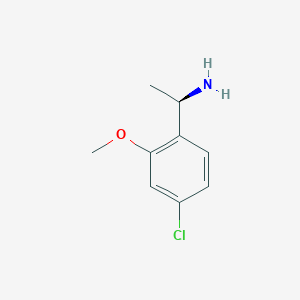
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
